Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide

描述

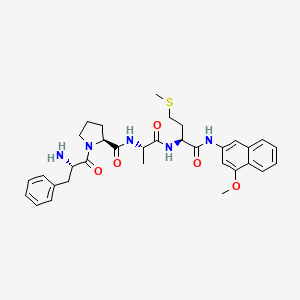

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide: is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids phenylalanine, proline, alanine, and methionine, linked to a 4-methoxy-beta-naphthylamide group. This compound is often utilized in studies involving proteolytic enzymes, particularly cathepsin B, due to its specific structure and properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next protected amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves:

Large-scale SPPS: using automated synthesizers.

Purification: of the crude peptide using high-performance liquid chromatography (HPLC).

Lyophilization: to obtain the final pure peptide product.

化学反应分析

Types of Reactions

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide can undergo various chemical reactions, including:

Hydrolysis: Catalyzed by proteolytic enzymes such as cathepsin B, leading to the cleavage of peptide bonds.

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.

Substitution: The 4-methoxy group on the beta-naphthylamide moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using cathepsin B in a buffered solution at physiological pH.

Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

Substitution: Nucleophilic substitution reactions using appropriate nucleophiles and catalysts.

Major Products Formed

Hydrolysis: Peptide fragments and 4-methoxy-beta-naphthylamine.

Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

Substitution: Substituted beta-naphthylamide derivatives.

科学研究应用

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide is widely used in scientific research due to its specificity and versatility. Some applications include:

Biochemical Assays: Used as a substrate in enzymatic assays to study the activity of proteolytic enzymes like cathepsin B.

Drug Development: Employed in screening assays to identify potential inhibitors of proteolytic enzymes.

Biological Research: Utilized in studies investigating protein degradation pathways and enzyme kinetics.

Medical Research: Applied in research on diseases involving proteolytic enzymes, such as cancer and neurodegenerative disorders.

作用机制

The mechanism of action of Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide involves its interaction with proteolytic enzymes. The compound serves as a substrate for enzymes like cathepsin B, which cleave the peptide bonds, releasing the 4-methoxy-beta-naphthylamine moiety. This cleavage can be monitored spectrophotometrically, allowing researchers to study enzyme activity and kinetics. The molecular targets include the active sites of proteolytic enzymes, where the peptide substrate binds and undergoes hydrolysis .

相似化合物的比较

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide can be compared with other peptide substrates used in enzymatic assays. Some similar compounds include:

N-Succinyl-Phe-Gly-Leu-beta-naphthylamide: Another substrate for proteolytic enzymes with a different peptide sequence.

Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide: Similar substrate with a different peptide sequence and functional group.

Gly-Pro 4-methoxy-beta-naphthylamide: A simpler substrate with fewer amino acids.

The uniqueness of this compound lies in its specific peptide sequence, which provides distinct interactions with proteolytic enzymes, making it a valuable tool in biochemical research .

生物活性

Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide is a synthetic peptide that has garnered attention for its biological activities, particularly in the context of protease inhibition and potential therapeutic applications. This article delves into the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

This compound is composed of a sequence of amino acids (phenylalanine, proline, alanine, methionine) linked to a 4-methoxy-beta-naphthylamide moiety. The presence of the beta-naphthylamide structure is crucial as it enhances the compound's interaction with biological targets, particularly proteases.

- Chemical Formula : C33H41N5O5S

- Molecular Weight : 605.77 g/mol

Protease Inhibition

One of the primary areas of research surrounding this compound is its role as a protease inhibitor. Proteases play critical roles in various biological processes, including protein turnover and signal transduction. The compound has been shown to inhibit specific cysteine proteases, which are involved in numerous physiological and pathological processes.

- Mechanism of Action : The compound likely binds to the active site of cysteine proteases, preventing substrate access and subsequent enzymatic activity. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications in diseases where proteases are dysregulated.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cell lines. Studies have demonstrated that:

- Cell Viability : The compound significantly reduces cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanisms of Action : It may induce apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

- In Vitro Studies : A study published in Journal of Medicinal Chemistry highlighted the potency of this compound against specific cancer cell lines. The compound demonstrated an IC50 value indicating significant cytotoxicity at low concentrations, suggesting high efficacy as an anticancer drug candidate .

- Protease Specificity : Research using synthetic peptide libraries revealed that this compound preferentially inhibits certain cysteine cathepsins over others. This specificity is critical for designing targeted therapies with reduced side effects .

- Metabolic Profiling : A metabolic mapping study indicated that the compound affects metabolic pathways associated with protein degradation, further supporting its role as a protease inhibitor .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N5O5S/c1-21(35-32(41)28-14-9-16-38(28)33(42)26(34)18-22-10-5-4-6-11-22)30(39)37-27(15-17-44-3)31(40)36-24-19-23-12-7-8-13-25(23)29(20-24)43-2/h4-8,10-13,19-21,26-28H,9,14-18,34H2,1-3H3,(H,35,41)(H,36,40)(H,37,39)/t21-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGQTSCJNUWNOJ-FYYOVZQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745618 | |

| Record name | L-Phenylalanyl-L-prolyl-L-alanyl-N-(4-methoxynaphthalen-2-yl)-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100930-06-1 | |

| Record name | L-Phenylalanyl-L-prolyl-L-alanyl-N-(4-methoxynaphthalen-2-yl)-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。